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Compound Focus: Quizartinib Dihydrochloride

CAS No.: 1132827-21-4

Cat. No.: S548045

. . AC886 (Active L
Parameter Quizartinib . Conditions & Notes
Metabolite)

Effective Half-life 73 hours [1] [2] 119 hours [1] Reported in patients with
relapsed/refractory AML.

Time to Steady State 15 days [3] Information not Based on data from a phase 3
specified in sources trial in AML patients.

Peak Plasma ~4 hours post- ~5 hours post-dose —
Concentration dose [1] [1]

(T~max~)

Metabolite Exposure at — ~60% of quizartinib —
Steady State exposure [1]

Detailed Pharmacokinetic Profile and Experimental
Insights

The characterization of quizartinib's pharmacokinetics comes from population analyses and clinical trials that

employed highly sensitive bioanalytical methods.
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e Population Pharmacokinetic Model: A population PK analysis best described quizartinib's
pharmacokinetics using a three-compartment model with sequential zero- and first-order absorption
and first-order elimination. AC886 was best fitted by a two-compartment model with first-order
formation from the parent drug [4]. These models showed large inter-individual variability
(approximately 70% coefficient of variation for systemic clearances) [4].

e Bioanalytical Methods: Quantification of quizartinib and AC886 in plasma from clinical studies was
typically performed using validated liquid chromatography-tandem mass spectrometry (LC-
MSIMS) methods [3] [1] [5]. A common analytical range for these assays was from 0.5-500 ng/mL to
2-2000 ng/mL, demonstrating high sensitivity and precision [3] [1]. These methods are crucial for
generating the robust data used in population models and exposure-response analyses.

Critical Factors Influencing Exposure

Several clinical factors significantly impact quizartinib exposure, necessitating dose adjustments.

¢ Drug-Drug Interactions: Coadministration with strong cytochrome P450 3A (CYP3A) inhibitors
(e.g., ketoconazole) increases the steady-state area under the curve (AUC~ss~) of quizartinib by an
average of 1.8-fold [1] [4]. This consistent finding across populations supports the clinical
recommendation for quizartinib dose reduction during concurrent use of strong CYP3A inhibitors [1]
[6].

e Treatment Phase in Newly Diagnosed AML: A novel finding from analysis in newly diagnosed
patients is a phase-dependent change in steady-state quizartinib exposure when combined with
chemotherapy. Compared to patients with relapsed/refractory AML on monotherapy, dose-normalized
exposure was 0.6-fold during induction, similar during consolidation, and 1.4-fold during
continuation/maintenance [4].

The following diagram illustrates the key factors affecting quizartinib pharmacokinetics and their

relationships, based on the population model and clinical observations.
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> This workflow summarizes the core pharmacokinetic processes of quizartinib and the major clinical factors

that significantly influence its plasma concentration, as identified in population models [3] [1] [4].

Key Implications for Research and Development

The extended half-life and time to steady-state have direct implications for clinical trial design and clinical

use.

¢ Clinical Trial Design: The long half-life means that studies assessing steady-state concentrations or
the full pharmacokinetic and pharmacodynamic effects require a sufficiently long duration. The
effective half-life of 73 hours (approximately 3 days) indicates that it takes about 15 days (5 half-
lives) to reach steady state, which aligns with the reported data [3].

¢ Dosing and Safety Monitoring: The long half-life and the fact that QT prolongation is a
concentration-dependent adverse effect [1] underscore the importance of appropriate dosing intervals
and vigilant cardiac monitoring, especially during dose escalation and when co-administered with
CYP3A inhibitors [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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